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molecular formula C20H17N3O2 B8714748 1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one

1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one

Cat. No. B8714748
M. Wt: 331.4 g/mol
InChI Key: OQZLQIKCTDBWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09024032B2

Procedure details

5-(Benzyloxy)-2-methyl-4H-pyran-4-one (450 mg, 2.081 mmol) and 1H-benzimidazol-4-amine (279 mg, 2.095 mmol) were taken up in 40% HOAc/H2O (10 ml) in a microwave vial. The vial was sealed and the mixture heated to 140° C. for 30 min by microwave irradiation. The reaction was incomplete by LC/MS. The mixture was heated to 200° C. for 30 min by microwave irradiation. The reaction was incomplete by LC/MS. The mixture was heated to 170° C. for 1 h by microwave irradiation. The mixture was concentrated. The crude material was purified by preparative reversed-phase HPLC (30×150 mm Waters Sunfire (0.1% TFA), 5-35% ACN/water over 20 min at 50 mL/min, 2 injections). Fractions containing each compound were pooled separately then applied to separate Phenomenex Strata-X—C ion exchange columns (5 g). Each column was washed with H2O and MeOH (discard) then with 10% concentrated NH4OH in MeOH (collect). The collected fractions for each were concentrated separately to give the title compounds below: 1-(1H-benzimidazol-4-yl)-5-(benzyloxy)-2-methylpyridin-4(1H)-one: tan solid LC/MS rt=1.24 min, 1H NMR (500 MHz, d6-DMSO) δ 12.90 (bs, 1 H), 8.33 (s, 1 H), 7.72 (bs, 1 H), 7.49 (bs, 1 H), 7.41-7.25 (m, 7 H), 6.26 (s, 1 H), 4.94 (s, 2 H), 1.92 (s, 3 H). 1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4(1H)-one: tan solid, LC/MS rt=0.47 min, 1H NMR (500 MHz, d6-DMSO) δ 12.88 (bs, 1 H), 8.32 (s, 1 H), 7.70 (d, J=8.06 Hz, 1 H), 7.38-7.25 (m, 3 H), 6.25 (s, 1 H), 1.92 (s, 3 H).
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
279 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:10](=[O:16])[CH:11]=[C:12]([CH3:15])O[CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:17]1[C:21]2[CH:22]=[CH:23][CH:24]=[C:25]([NH2:26])[C:20]=2[N:19]=[CH:18]1>CC(O)=O.O>[NH:17]1[C:21]2[CH:22]=[CH:23][CH:24]=[C:25]([N:26]3[CH:14]=[C:9]([O:8][CH2:1][C:2]4[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=4)[C:10](=[O:16])[CH:11]=[C:12]3[CH3:15])[C:20]=2[N:19]=[CH:18]1 |f:2.3|

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(C=C(OC1)C)=O
Step Two
Name
Quantity
279 mg
Type
reactant
Smiles
N1C=NC2=C1C=CC=C2N
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)O.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 200° C. for 30 min by microwave irradiation
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 170° C. for 1 h by microwave irradiation
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by preparative reversed-phase HPLC (30×150 mm Waters Sunfire (0.1% TFA), 5-35% ACN/water over 20 min at 50 mL/min, 2 injections)
Duration
20 min
ADDITION
Type
ADDITION
Details
Fractions containing each compound
CUSTOM
Type
CUSTOM
Details
to separate Phenomenex Strata-X—C ion exchange columns (5 g)
WASH
Type
WASH
Details
Each column was washed with H2O and MeOH (discard)
CONCENTRATION
Type
CONCENTRATION
Details
The collected fractions for each were concentrated separately

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
N1C=NC2=C1C=CC=C2N2C(=CC(C(=C2)OCC2=CC=CC=C2)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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